
Detralex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S 5682 is a purified flavonoid fraction composed of 90% diosmin 7-rhamnoglucoside and 10% hesperidin 7-rhamnoglucosid. Chemical name matches: detralex methotrexate. S 5682 has anti-oedematous effect anti-inflammatory properties.
科学的研究の応用
Pharmacological Profile
Detralex exerts its therapeutic effects through several mechanisms:
- Venotonic Action : Enhances venous tone and reduces venous distensibility.
- Anti-inflammatory Effects : Decreases inflammation markers and improves lymphatic drainage.
- Endothelial Protection : Exhibits protective effects on endothelial cells, reducing oxidative stress.
Treatment of Chronic Venous Insufficiency
This compound is primarily indicated for the management of symptoms associated with CVI. Clinical studies demonstrate significant improvements in symptoms such as leg heaviness, pain, and edema.
- Study Findings :
- A multicenter study showed that after 6 months of treatment with this compound, patients experienced a statistically significant reduction in leg volume and improvement in quality of life metrics (Visual Analog Scale and Chronic Venous Insufficiency Quality of Life Questionnaire) .
- In a cohort of patients with severe CVI, this compound administration resulted in symptom relief in the majority of cases, indicating good tolerability and efficacy .
Post-Sclerotherapy Support
This compound has been evaluated as an adjunct therapy following sclerotherapy for varicose veins.
- Results :
Treatment of Edema
This compound is effective in managing edema associated with various conditions, including post-surgical recovery.
- Observational Studies :
Case Study 1: Efficacy in Chronic Venous Disease
A longitudinal study involving 253 patients with CEAP class C3 to C4 reported:
- Leg Volume Reduction : Average decrease of 121 cm³ after 6 months.
- Symptom Improvement : Significant reductions in pain and discomfort levels were noted .
Case Study 2: Endothelial Dysfunction Correction
In a controlled animal study investigating endothelial dysfunction induced by L-NAME:
- Findings : this compound significantly improved endothelial function and reduced platelet aggregation, indicating its potential role in vascular health .
Data Tables
特性
CAS番号 |
111804-73-0 |
---|---|
分子式 |
C56H66O30 |
分子量 |
1219.1 g/mol |
IUPAC名 |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15.C28H32O15/c2*1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3;3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+;10-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m00/s1 |
InChIキー |
UPZXYHXBFVZRHQ-RSZBNIDCSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O.CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
111804-73-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
S 5682; Arvenum 500; Capiven; Detralex; S-5682; S5682; Venitol; detralex methotrexate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。